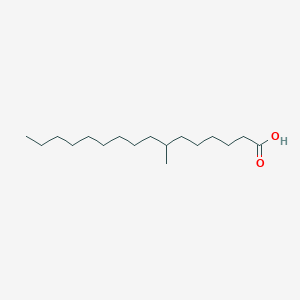

7-Methylhexadecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

56796-91-9 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

7-methylhexadecanoic acid |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |

InChI Key |

UQHCSAXPQPCWOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)CCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 7 Methylhexadecanoic Acid and Branched Chain Fatty Acids

De Novo Biosynthesis Mechanisms in Prokaryotes and Eukaryotes

The de novo synthesis of branched-chain fatty acids (BCFAs), including 7-methylhexadecanoic acid, is a specialized metabolic pathway that diverges from the more common synthesis of straight-chain fatty acids (SCFAs). This process relies on the utilization of unique primer molecules derived from amino acid catabolism, which are then elongated by fatty acid synthase (FAS) systems.

The fundamental machinery for fatty acid synthesis is conserved across prokaryotes and eukaryotes, but with distinct organizational structures. In most bacteria, a Type II fatty acid synthase (FASII) system is employed, which consists of a series of discrete, monofunctional enzymes. nih.gov In contrast, eukaryotes and some bacteria utilize a Type I fatty acid synthase (FASI) system, where all the enzymatic activities are integrated into one or two large multifunctional polypeptides. nih.govpharmacy180.com

Both systems can produce BCFAs, with the primary point of divergence being the initial condensation reaction. The β-ketoacyl-ACP synthase III enzyme, known as FabH in bacteria, is a key determinant in initiating fatty acid synthesis. frontiersin.org While FabH in organisms like Escherichia coli preferentially uses acetyl-CoA to produce SCFAs, the FabH enzymes in many Gram-positive bacteria that are rich in BCFAs show a high selectivity for branched-chain acyl-CoA primers. frontiersin.org This substrate specificity of the initiating condensing enzyme is a critical factor in committing the cell to BCFA synthesis. In mammals, the multifunctional Fatty Acid Synthase (FASN) can also incorporate branched primers, demonstrating enzyme promiscuity that allows for the synthesis of monomethyl BCFAs in tissues like adipose. nih.govnih.gov

The defining feature of BCFA biosynthesis is its reliance on primers derived from the catabolism of branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine. mdpi.com These amino acids are converted into short, branched-chain acyl-CoA molecules that serve as the starting blocks for the fatty acid chain.

The process begins with the transamination of the BCAA by a branched-chain amino acid transaminase (BCAT), which removes the amino group to form a branched-chain α-keto acid. mdpi.com Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of the α-keto acid, yielding a branched-chain acyl-CoA primer. frontiersin.orgnih.gov

The specific primer derived from each BCAA determines the final structure of the fatty acid:

Valine is metabolized to isobutyryl-CoA, which serves as the primer for iso-branched fatty acids with an even number of carbon atoms (e.g., iso-14:0, iso-16:0). mdpi.com

Leucine is converted to isovaleryl-CoA, the primer for iso-branched fatty acids with an odd number of carbons (e.g., iso-15:0, iso-17:0). mdpi.comnih.gov

Isoleucine yields 2-methylbutyryl-CoA, which initiates the synthesis of anteiso-branched fatty acids with an odd number of carbons (e.g., anteiso-15:0, anteiso-17:0). mdpi.comfrontiersin.org

The fatty acid 7-methylhexadecanoic acid is an iso-branched fatty acid. Its synthesis would be initiated by a primer ultimately derived from valine or leucine catabolism, followed by elongation.

| Precursor Amino Acid | Intermediate α-Keto Acid | Acyl-CoA Primer | Resulting BCFA Series |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | iso-even-numbered |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | iso-odd-numbered |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | anteiso-odd-numbered |

Two sets of enzymatic activities are critical for the synthesis of BCFAs: those that generate the primer and those that elongate the chain.

The branched-chain α-keto acid dehydrogenase (BCKD) complex is a pivotal enzyme in primer formation. It is a large, multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of the α-keto acids derived from valine, leucine, and isoleucine, producing the corresponding acyl-CoA primers (isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). mdpi.comfrontiersin.org The activity of this complex is a key regulatory point and can determine the pool of primers available for the FAS system. nih.gov

Once the branched-chain primer is loaded onto the FAS machinery, chain elongation proceeds in a cyclical manner analogous to SCFA synthesis. The chain extender in nearly all cases is malonyl-CoA, which provides the two-carbon units for each round of elongation. nih.govmdpi.com The cycle of reactions—condensation, reduction, dehydration, and a second reduction—is repeated until the final chain length is achieved. dtic.mil For example, to synthesize 7-methylhexadecanoic acid (a 17-carbon fatty acid), an initial primer like isovaleryl-CoA (5 carbons) would undergo six cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA.

Catabolic Pathways and Metabolic Turnover

The degradation of BCFAs presents unique challenges compared to their straight-chain counterparts due to the presence of methyl branches. These branches can sterically hinder the enzymes of the standard beta-oxidation pathway, often necessitating alternative catabolic routes, primarily alpha-oxidation, which typically occurs in peroxisomes. aocs.orgmdpi.com

The catabolic fate of a methyl-branched fatty acid is determined by the position of its methyl group.

Beta-oxidation is the primary pathway for fatty acid degradation. However, if a methyl group is located on the beta-carbon (C-3) of the fatty acid chain, it physically blocks the formation of a double bond by acyl-CoA dehydrogenase, the first step of beta-oxidation. nih.govnih.gov

Alpha-oxidation is a mechanism to circumvent this blockage. This pathway removes a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org The process is particularly important for the breakdown of phytanic acid, a 3-methyl-branched fatty acid. wikipedia.orgnih.gov The steps involve:

Activation of the fatty acid to its CoA ester. nih.gov

Hydroxylation at the alpha-carbon by phytanoyl-CoA hydroxylase (PAHX). nih.gov

Removal of the original carboxyl carbon as formyl-CoA (which is later converted to CO2) by 2-hydroxyphytanoyl-CoA lyase. nih.gov

Oxidation of the resulting aldehyde to a carboxylic acid, which is now one carbon shorter. nih.gov

This new, shorter fatty acid now has its methyl group at the alpha-position, allowing it to be activated to a CoA ester and enter the beta-oxidation pathway. wikipedia.org

For fatty acids like 7-methylhexadecanoic acid, the methyl group is not on the beta-carbon. Therefore, beta-oxidation can theoretically proceed without the prerequisite of alpha-oxidation. However, the degradation of many BCFAs and very-long-chain fatty acids occurs predominantly in peroxisomes rather than mitochondria. aocs.orgnih.gov

| Catabolic Pathway | Substrate Requirement | Key Feature | Cellular Location |

| Alpha-Oxidation | Fatty acids with a β-methyl branch (e.g., Phytanic Acid) | Removes one carbon from the carboxyl end to bypass the block. | Peroxisomes wikipedia.orgechemi.com |

| Beta-Oxidation | Straight-chain and some branched-chain fatty acids | Removes two-carbon units (acetyl-CoA) per cycle. | Mitochondria and Peroxisomes aocs.orgnih.gov |

Research indicates that the metabolic turnover of branched-chain fatty acids is generally slower than that of straight-chain fatty acids. Studies comparing the oxidation rates of different fatty acids in fibroblast homogenates have provided direct evidence for this disparity.

One such study investigated the beta-oxidation of stearic acid (an 18-carbon SCFA) and two methyl-branched fatty acids, pristanic acid and tetramethylheptadecanoic acid. The results showed that the rate of stearic acid beta-oxidation was several-fold greater than the oxidation rates observed for the two BCFAs. nih.gov This suggests that the enzymatic machinery for fatty acid oxidation is less efficient at processing branched structures compared to linear ones.

The primary site of oxidation also plays a role. While the bulk of SCFA oxidation occurs in the mitochondria, the oxidation of many BCFAs is largely confined to peroxisomes. nih.gov The peroxisomal beta-oxidation pathway differs from the mitochondrial pathway; for instance, the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2), rather than to FAD. aocs.orglibretexts.org These differences in pathways and enzymatic efficiencies contribute to a slower catabolic rate and thus a lower metabolic turnover for BCFAs when compared to their straight-chain counterparts.

Interactions with Broader Lipid Metabolism and Biochemical Pathways

7-Methylhexadecanoic acid, as a member of the branched-chain fatty acid (BCFA) class, is integrated into the complex network of lipid metabolism and interacts with key biochemical pathways that regulate cellular energy homeostasis, lipid synthesis, and inflammatory responses. While research specifically isolating the effects of 7-methylhexadecanoic acid is limited, studies on BCFAs as a group, including structurally similar molecules like other iso-heptadecanoic acids, provide significant insights into their metabolic roles. These roles primarily involve the modulation of key nuclear receptors and transcription factors that govern lipid metabolism and inflammation.

Modulation of Gene Expression via Nuclear Receptors

BCFAs can influence the expression of genes central to lipid metabolism by acting as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are crucial regulators of fatty acid oxidation. Some monomethyl BCFAs have been identified as potent PPARα activators. nih.gov Activation of PPARα leads to the upregulation of its target genes, which are involved in the breakdown of fatty acids. For instance, studies have shown that certain BCFAs can increase the mRNA concentrations of PPARα target genes like acyl-CoA oxidase 1 (ACOX1) and carnitine palmitoyltransferase 1A (CPT1A). nih.gov This suggests that BCFAs, potentially including 7-methylhexadecanoic acid, may play a role in enhancing fatty acid catabolism. The activation of PPARα and PPARγ is considered an effective strategy for reducing the accumulation of total free fatty acids and triglycerides in macrophages. nih.gov

Influence on Lipogenesis and Cholesterol Metabolism

BCFAs also interact with pathways controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of fatty acid and cholesterol synthesis. nih.govresearchgate.net Specifically, SREBP-1c is a key transcription factor that promotes the expression of genes required for de novo lipogenesis, such as Fatty Acid Synthase (FASN). nih.gov Research has demonstrated that certain iso-BCFAs can lower the expression of both SREBP1 and FASN in hepatocytes. This downregulation of the lipogenic pathway may contribute to a reduction in triglyceride synthesis. In contrast, some anteiso-BCFAs have been observed to increase the mRNA levels of FASN, indicating that the specific structure of the BCFA is critical to its metabolic effect.

Observational studies in children have found that plasma levels of iso-heptadecanoic acid (iso-C17:0) are inversely associated with liver fat content. nih.gov This finding suggests a potential protective role for certain BCFAs against hepatic steatosis, possibly mediated through the modulation of lipid synthesis and accumulation pathways. nih.gov

Table 1: Effects of Selected Branched-Chain Fatty Acids on Gene Expression in HepG2 Cells This table summarizes research findings on how different BCFAs affect the expression of genes related to lipid metabolism and inflammation.

| Branched-Chain Fatty Acid | Gene | Effect on mRNA Expression | Pathway Affected |

|---|---|---|---|

| 14-Methylpentadecanoic acid (iso-BCFA) | FASN | Decreased | Fatty Acid Synthesis |

| SREBP1 | Decreased | Lipid Synthesis Regulation | |

| CRP | Decreased | Inflammation | |

| IL-6 | Decreased | Inflammation | |

| 12-Methyltetradecanoic acid (anteiso-BCFA) | FASN | Increased | Fatty Acid Synthesis |

| SREBP1 | No significant change | Lipid Synthesis Regulation | |

| CRP | Increased | Inflammation |

Interaction with Inflammatory Pathways

The interplay between lipid metabolism and inflammation is well-established, and fatty acids can act as important signaling molecules in inflammatory processes. Some saturated fatty acids have demonstrated anti-inflammatory properties. For example, n-hexadecanoic acid has been shown to competitively inhibit Phospholipase A2, an enzyme whose activity is an initial step in the cascade that produces potent inflammatory mediators. nih.govresearchgate.net Furthermore, studies on other odd-chain fatty acids, such as heptadecanoic acid, have indicated they can inhibit inflammatory responses through the nuclear factor-κB (NF-κB) pathway in microglial cells. rsc.org Given their structural similarities, it is plausible that BCFAs like 7-methylhexadecanoic acid could exert similar modulatory effects on inflammatory pathways, contributing to the regulation of immune responses.

Table 2: Association of Plasma Fatty Acids with Metabolic Health Markers This table presents findings from observational studies correlating plasma levels of specific fatty acids with markers of metabolic health.

| Plasma Fatty Acid | Associated Metabolic Outcome | Study Population |

|---|---|---|

| Pentadecanoic Acid (C15:0) | Inverse predictor of liver MRI-PDFF* | Children (ages 8-17) nih.gov |

*MRI-PDFF: Magnetic Resonance Imaging Proton Density Fat Fraction, a measure of hepatic steatosis.

Biological Roles and Ecological Significance of Methyl Branched Hexadecanoic Acids in Research Models

Contributions to Cellular and Subcellular Membrane Structure and Function

Methyl-branched fatty acids (MBFAs), including 7-methylhexadecanoic acid, are crucial components of cell membranes, particularly in bacteria. Their defining structural feature is a methyl group branching off the main acyl chain. This branch introduces a steric hindrance that disrupts the orderly, tight packing of fatty acid tails that is characteristic of membranes composed solely of straight-chain saturated fatty acids. researchgate.netnih.gov

Impact on Microbial Physiology and Ecosystem Processes

A primary role of methyl-branched fatty acids in prokaryotes is the regulation of membrane fluidity, a process known as homeoviscous adaptation. rsc.org Maintaining optimal membrane fluidity is essential for cellular processes, including the function of membrane-bound proteins and transport across the membrane. Bacteria modify their membrane lipid composition in response to environmental stressors, especially temperature changes. nih.gov

The incorporation of methyl-branched fatty acids like 7-methylhexadecanoic acid is a key strategy for increasing membrane fluidity. acs.org The kink introduced by the methyl group prevents the fatty acid tails from packing tightly, thereby lowering the phase transition temperature of the membrane (the temperature at which it changes from a fluid-like to a gel-like state). researchgate.netnih.gov This allows bacteria to maintain a fluid, functional membrane at lower temperatures. nih.gov The physicochemical effect of a methyl branch is considered similar to that of a cis double bond in an unsaturated fatty acid, making MBFAs particularly important for Gram-positive bacteria that often lack the machinery to produce unsaturated fatty acids. nih.govfrontiersin.org For example, in bacteria like Bacillus subtilis, increasing the proportion of anteiso-branched fatty acids (where the methyl group is on the antepenultimate carbon) is a critical response to cold stress. nih.gov

While 7-methylhexadecanoic acid is not known to directly drive fermentation, the profile of odd- and branched-chain fatty acids (OBCFA) within a complex microbial ecosystem is closely linked to fermentation activities and metabolic outputs. OBCFAs are synthesized by various microorganisms and are integral components of their cell membranes. frontiersin.org

Studies of rumen fermentation, a complex anaerobic microbial environment, show that the composition and concentration of OBCFAs reflect the makeup of the microbial community and its metabolic activity. frontiersin.org For instance, the relative abundance of different OBCFAs can distinguish between cellulolytic (fiber-digesting) and amylolytic (starch-digesting) bacterial populations. Furthermore, the concentration of specific branched-chain fatty acids, such as 14-methylpentadecanoic acid (iso-C16:0), has been shown to strongly correlate with the production of total volatile fatty acids and microbial crude protein, which are key outputs of rumen fermentation. frontiersin.org Therefore, the profile of methyl-branched hexadecanoic acid isomers and other OBCFAs can serve as an indicator of the state and metabolic characteristics of a microbial fermentation system.

Specific fatty acid structures are often unique to certain microbial groups, allowing them to be used as biomarkers to detect the presence and activity of those microbes in environmental samples. While various odd- and branched-chain fatty acids are recognized as valuable microbial markers, there is limited specific evidence linking 7-methylhexadecanoic acid to nitrite-dependent methane (B114726) oxidation. frontiersin.org

However, closely related isomers are used for this purpose. For example, 10-methylhexadecanoic acid is a known lipid biomarker for Candidatus Methylomirabilis oxyfera, a bacterium that performs nitrite-dependent anaerobic methane oxidation. The presence of this specific isomer in an environmental sample is taken as evidence for the activity of this group of methane-oxidizing bacteria. The utility of OBCFAs as biomarkers is broad, with different isomers and chain lengths indicating the presence of distinct microbial populations, such as sulfate-reducing bacteria or specific fermenters in various ecosystems. frontiersin.org

Functional Significance in Eukaryotic Physiological Systems (Non-Clinical Contexts)

In mammals, monomethyl branched-chain fatty acids (mmBCFAs) were traditionally thought to be derived primarily from diet. However, recent research has demonstrated that they are also synthesized de novo, with adipose tissue being a primary site of production. escholarship.orgnih.gov This endogenous synthesis establishes a direct link between the metabolism of branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—and the process of lipogenesis (the creation of fats). nih.gov

The synthesis pathway involves the breakdown of BCAAs in the mitochondria, which produces short branched-chain acyl-CoA molecules. nih.gov These precursor molecules are then transported to the cytosol by carnitine acetyltransferase (CrAT) and elongated by the enzyme fatty acid synthase (FASN), which typically produces straight-chain fatty acids. The ability of FASN to also use these branched precursors highlights its enzyme promiscuity. escholarship.org

Data Tables

Table 1: Physicochemical Properties of 7-Methylhexadecanoic Acid

| Property | Value |

| IUPAC Name | 7-Methylhexadecanoic acid |

| Synonyms | 7-methylpalmitic acid |

| Molecular Formula | C₁₇H₃₄O₂ |

| Molecular Weight | 270.45 g/mol |

| Physical State | Solid at room temperature |

| Melting Point | Approx. 39.5 - 40 °C |

Data sourced from ChemSpider and other chemical databases. smolecule.comchemspider.com

Table 2: Summary of Research Findings on Methyl-Branched Hexadecanoic Acids

| Section | Key Finding | Research Context | Citations |

| 4.1. Membrane Structure | Methyl branching disrupts tight lipid packing, reducing membrane thickness and acyl chain order. | General Cell Biology, Biophysics | researchgate.netnih.gov |

| 4.2.1. Membrane Fluidity | Increases membrane fluidity, serving as a key mechanism for homeoviscous adaptation in prokaryotes, especially at low temperatures. | Microbial Physiology | nih.govrsc.orgacs.org |

| 4.2.2. Microbial Fermentation | The profile of OBCFAs in a microbial community correlates with fermentation parameters and metabolic outputs, such as volatile fatty acid production. | Microbial Ecology (Rumen) | frontiersin.org |

| 4.2.3. Biomarker Utility | Specific isomers of methyl-branched fatty acids serve as biomarkers for distinct microbial groups and activities. | Environmental Microbiology | frontiersin.org |

| 4.3.1. Adipose Lipogenesis | Adipose tissue endogenously synthesizes mmBCFAs from branched-chain amino acid precursors via FASN, linking BCAA metabolism to lipogenesis. | Animal Models (Metabolism) | escholarship.orgnih.gov |

Influence on Growth and Neuronal Development in Model Organisms (e.g., C. elegans)

Methyl-branched chain fatty acids (mmBCFAs), including isomers of methylhexadecanoic acid, are crucial for the normal development of the nematode Caenorhabditis elegans. The monomethyl-branched fatty acid 15-methylhexadecanoic acid (also known as C17ISO) is synthesized de novo by the organism and plays an essential role in its growth and development. Research has shown that a reduction in the levels of C17ISO through RNA interference (RNAi) targeting the fatty acid elongase gene elo-5 leads to significant developmental defects, including arrested growth at the first larval (L1) stage and sterility in adult worms. This highlights the indispensable nature of this specific methyl-branched hexadecanoic acid for post-embryonic development and reproductive health in C. elegans.

Conversely, dietary supplementation with certain fatty acids can positively influence developmental timelines. Studies have demonstrated that providing 15-methylhexadecanoic acid in the growth medium can significantly accelerate the development of wild-type C. elegans. This suggests that the availability of specific mmBCFAs can be a rate-limiting factor for growth.

However, the balance of dietary fatty acids is critical. While specific isomers are essential, an overabundance of branched-chain fatty acids (BCFAs) in the diet can have detrimental effects. When C. elegans is fed a diet rich in BCFAs from sources like Microbacterium species, it leads to the formation of oversized lipid droplets, delayed development, a smaller brood size, and a shortened lifespan biorxiv.org. Transcriptomic analysis in these worms revealed that a BCFA-rich diet downregulates the creatine (B1669601) kinase gene argk-1, leading to the inhibition of the AMPK pathway, a key regulator of metabolism and cellular energy homeostasis biorxiv.org.

Table 1: Effects of Methyl-Branched Hexadecanoic Acids on C. elegans Development

| Compound/Diet | Model System | Observed Effect | Reference |

|---|---|---|---|

| 15-Methylhexadecanoic acid (C17ISO) | C. elegans (RNAi knockdown of elo-5) | Reduction leads to larval arrest and sterility. | |

| 15-Methylhexadecanoic acid (C17ISO) | C. elegans (Dietary supplementation) | Accelerates wild-type worm development. | |

| BCFA-Rich Diet (Microbacterium) | C. elegans | Delays development, reduces brood size, shortens lifespan. biorxiv.org | biorxiv.org |

Investigation of Metabolic Alterations in Disease Models (e.g., Tumor Growth in Animal Models)

The role of branched-chain fatty acids (BCFAs) in the context of cancer is an emerging area of investigation, with studies suggesting potential cytotoxic effects on tumor cells. While research specifically on 7-methylhexadecanoic acid is limited, studies on the broader class of BCFAs indicate that they can impact the viability of cancer cell lines. BCFAs have been reported to exert cytotoxic effects on breast cancer cells and various other human cancer cell lines, suggesting a potential role in modulating tumor growth biorxiv.org.

Cancer cell metabolism is characterized by profound alterations, including changes in fatty acid synthesis and oxidation, to support rapid proliferation and survival nih.govresearchgate.netresearchgate.net. Increased de novo fatty acid synthesis is a common feature of many cancers nih.gov. The investigation into how specific types of fatty acids, such as BCFAs, influence these altered metabolic pathways is crucial. The catabolism of branched-chain amino acids (BCAAs) is a source for the synthesis of BCFAs, and the inhibition of BCAA catabolism has been shown to decrease proliferation and tumor growth in certain cancer models mdpi.com. This metabolic link suggests that the production and role of BCFAs may be intertwined with the metabolic reprogramming central to tumorigenesis biorxiv.orgmdpi.com.

Animal models are instrumental in delineating these complex metabolic transformations. For instance, metabonomic studies on MCF-7 xenograft mouse models of breast cancer have revealed significant alterations in key metabolic pathways, including decreased unsaturated fatty acid metabolism researchgate.net. While these studies have not focused specifically on BCFAs, they establish a clear precedent for fatty acid metabolism being a critical component of the interplay between the tumor and the host researchgate.net. Other research using animal models has shown that inhibiting fatty acid oxidation can serve as a therapeutic strategy in breast cancer mdpi.com. The potential for dietary BCFAs or their endogenous production to influence these pathways remains an active area of interest for future research in cancer metabolism biorxiv.org.

Table 2: Investigated Effects of Branched-Chain Fatty Acids on Cancer Cells

| Compound Class | Model System | Observed Effect | Reference |

|---|---|---|---|

| Branched-Chain Fatty Acids (BCFAs) | Human breast cancer cell lines | Exert cytotoxic effects. biorxiv.org | biorxiv.org |

| Branched-Chain Fatty Acids (BCFAs) | Multiple human cancer cell lines | Exert cytotoxic effects. biorxiv.org | biorxiv.org |

Exploration of Antimicrobial Properties and Interactions with Microorganisms

Branched-chain fatty acids (BCFAs) are recognized for their antimicrobial properties, particularly against Gram-positive bacteria nih.govnih.gov. Research into novel phenolic branched-chain fatty acids has demonstrated potent antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 1.8 to 3.6 μg/ml against bacteria such as Listeria innocua, Bacillus subtilis, and Enterococcus faecium nih.gov. The antimicrobial efficacy of these compounds is attributed to the presence of both the carboxylic acid group and the phenolic hydroxyl group nih.gov. In contrast, these compounds are significantly less effective against Gram-negative bacteria nih.gov.

The structure of fatty acids, including chain length and branching, plays a critical role in their biological activity mdpi.com. The antimicrobial properties of fatty acids have been known for a considerable time, and they are produced by various organisms as a defense mechanism against pathogens nih.gov. Studies on the bacterium Staphylococcus aureus have shown that in response to treatment with certain antimicrobial agents, the bacterial cell membrane undergoes remodeling, which includes an increase in the proportion of branched fatty acids acs.org. This suggests that BCFAs are not only antimicrobial agents themselves but are also involved in the physiological response of bacteria to external stressors acs.org.

While straight-chain fatty acids like hexadecanoic acid and its esters have demonstrated antibacterial effects, the unique properties of branched-chain variants continue to be an area of scientific exploration nih.govresearchgate.net. The ability of BCFAs to disrupt bacterial growth makes them potential candidates for the development of new antimicrobial agents, especially in an era of growing antibiotic resistance nih.govnih.gov.

Table 3: Antimicrobial Activity of Phenolic Branched-Chain Fatty Acids

| Target Microorganism | Compound Class | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Listeria innocua | Phenolic BCFAs | 1.8 - 3.6 μg/ml | nih.gov |

| Bacillus subtilis | Phenolic BCFAs | 1.8 - 3.6 μg/ml | nih.gov |

| Enterococcus faecium | Phenolic BCFAs | 1.8 - 3.6 μg/ml | nih.gov |

| Gram-negative bacteria (general) | Phenolic BCFAs | > 233 μg/ml | nih.gov |

Advanced Analytical Methodologies for the Study of 7 Methylhexadecanoic Acid

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are fundamental for separating 7-methylhexadecanoic acid from complex mixtures, while mass spectrometry provides sensitive detection and structural information. The combination of these two techniques is powerful for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including branched-chain fatty acids like 7-methylhexadecanoic acid. nih.govgcms.cz Due to the low volatility of free fatty acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds, typically fatty acid methyl esters (FAMEs). nih.govgcms.czrestek.com

The analytical process involves the extraction of lipids from a sample, followed by derivatization. The resulting FAME mixture is then injected into the GC system. In the GC, compounds are separated based on their boiling points and interaction with the stationary phase of the column. unipi.it As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). unipi.it

Qualitative analysis is achieved by comparing the obtained mass spectrum of a chromatographic peak with reference spectra in databases like NIST. nih.gov The mass spectrum of the methyl ester of 7-methylhexadecanoic acid would show a characteristic molecular ion peak and specific fragmentation patterns that allow for its unambiguous identification. For instance, the mass spectrum of the related compound hexadecanoic acid methyl ester shows a molecular ion at m/z 270 and key fragments at m/z 227, 143, 87, and 74 (base peak). researchgate.net Quantitative analysis is performed by creating a calibration curve using a known concentration of a 7-methylhexadecanoic acid standard and comparing the peak area of the analyte in the sample to this curve. unipi.itnih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for targeted quantitative studies. nih.govunipi.it

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) | unipi.it |

| Injection Mode | Splitless or Split | unipi.itthepharmajournal.com |

| Injector Temperature | 260-280 °C | unipi.itthepharmajournal.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) | thepharmajournal.com |

| Oven Temperature Program | Initial 80°C, hold for 2 min, ramp at 20 °C/min to 280°C, hold for 10 min | unipi.it |

| Ionization Mode | Electron Impact (EI) at 70 eV | unipi.it |

| MS Interface Temperature | 280 °C | unipi.it |

| Acquisition Mode | Full Scan (e.g., m/z 50-700) and/or Selected Ion Monitoring (SIM) | unipi.it |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach for analyzing fatty acids, particularly within complex lipid mixtures. researchgate.net A key advantage of LC-MS is that it can often analyze free fatty acids directly without the need for derivatization, which is a requirement for GC-MS. nih.gov This simplifies sample preparation and avoids potential artifacts from the derivatization process.

LC-MS is highly effective for the analysis of lipids in their native form and can be used to separate different lipid classes (e.g., free fatty acids, triglycerides, phospholipids) using normal-phase HPLC prior to MS analysis. researchgate.net For profiling the fatty acid composition, reversed-phase LC is commonly employed, which separates molecules based on their hydrophobicity. caymanchem.com

In LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the LC system. The mobile phase carries the sample through the column, where 7-methylhexadecanoic acid is separated from other components. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized before mass analysis. unimi.it LC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and is particularly useful for quantifying low-abundance fatty acids in complex biological matrices like serum. caymanchem.comthermofisher.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC System | UPLC or HPLC system | caymanchem.comnih.gov |

| Column | Reversed-phase C18 or Phenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm) | caymanchem.comnih.gov |

| Mobile Phase | Gradient elution with solvents like acetonitrile (B52724) and water with additives (e.g., ammonium (B1175870) acetate, formic acid) | caymanchem.comunimi.itnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for free fatty acids | unimi.itthermofisher.com |

| Mass Spectrometer | Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (QTOF) | unimi.itekb.eg |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted quantification | caymanchem.com |

Derivatization is a chemical modification process used to enhance the analytical properties of compounds, particularly for GC-MS analysis. gcms.cz For fatty acids like 7-methylhexadecanoic acid, derivatization is essential to increase their volatility and thermal stability, and to improve chromatographic peak shape. restek.comcolostate.edu

Methyl Esters: The most common derivatization method for fatty acids is esterification to form fatty acid methyl esters (FAMEs). nih.gov This is typically achieved by reacting the fatty acid with methanol (B129727) in the presence of an acidic catalyst, such as boron trifluoride (BF3) or hydrochloric acid (HCl). restek.comresearch-solution.com The resulting FAMEs are significantly more volatile than their corresponding free acids and are well-suited for GC-MS analysis. gcms.cz Transesterification is another method used to convert fatty acids present in complex lipids (like triglycerides) directly into FAMEs. gcms.czshimadzu.com

Silyl Derivatives: Another widely used technique is silylation, which involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) are commonly used. restek.comunipi.itunipi.it This process also increases volatility and reduces the polarity of the analyte, leading to improved chromatographic performance. restek.comgcms.cz It has been shown that BSTFA can silylate both free fatty acids and their metal salts (soaps), while HMDS selectively silylates only the free fatty acids, allowing for differentiation between the two forms in a sample. unipi.itunipi.it

N-Acyl Pyrrolidides: While less common than methylation or silylation, the formation of N-acyl pyrrolidide derivatives is a valuable technique for determining the position of methyl branches or double bonds in fatty acid chains via mass spectrometry. The pyrrolidide group directs fragmentation of the fatty acid chain in a predictable manner upon electron ionization, generating a series of ions that can be used to pinpoint the location of structural features along the alkyl chain.

| Derivative Type | Reagent | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Methyl Ester (FAME) | Boron trifluoride (BF3) in Methanol | Heat at 60-90 °C for 5-10 minutes | restek.comresearch-solution.com |

| Trimethylsilyl (TMS) Ester | BSTFA with 1% TMCS | Heat at 60 °C for 60 minutes | restek.comunipi.it |

| Trimethylsilyl (TMS) Ester | HMDS (for free acids only) | Heat at 60 °C for 30 minutes | unipi.itunipi.it |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 7-methylhexadecanoic acid. Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in the molecule.

For 7-methylhexadecanoic acid, ¹H NMR spectroscopy would show characteristic signals for the terminal methyl group, the long chain of methylene (B1212753) (-(CH₂)n-) groups, the methylene groups adjacent to the carbonyl group (α-CH₂) and the methyl branch (β-CH₂), and the unique protons of the methyl branch itself (the CH₃ group at position 7 and the single H at position 7). magritek.com The ¹³C NMR spectrum would similarly provide distinct signals for the carbonyl carbon, the terminal methyl carbon, the series of methylene carbons, and, crucially, the carbons of the methyl branch (C-7 and the C-7 methyl group), confirming the position of the branch. researchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, allowing for the mapping of the entire proton network of the fatty acid chain. magritek.com An HSQC spectrum correlates each proton with its directly attached carbon, confirming the ¹H and ¹³C assignments and providing further evidence for the structure. magritek.com While standard NMR can confirm the constitution and branching position, advanced NMR techniques, often involving chiral derivatizing agents or solvents, would be required for the stereochemical assignment of the chiral center at C-7.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carbonyl (-COOH) | ¹³C | ~179-180 | Deshielded due to electronegative oxygens. |

| α-Methylene (-CH₂COOH) | ¹H | ~2.35 (triplet) | Adjacent to the carbonyl group. |

| Methine (-CH-) at C-7 | ¹H | ~1.4-1.6 | Proton on the branched carbon. |

| Methyl (-CH₃) at C-7 | ¹H | ~0.85 (doublet) | Signal split by the methine proton. |

| Methylene Chain (-(CH₂)n-) | ¹H | ~1.25 (broad) | Overlapping signals from the long alkyl chain. |

| Terminal Methyl (-CH₃) | ¹H | ~0.88 (triplet) | Typical chemical shift for a terminal methyl group. |

Stable Isotope Labeling and Tracing in Metabolic Flux Analysis

Stable Isotope Labeling combined with Metabolic Flux Analysis (MFA) is a powerful technique to investigate the biosynthesis and metabolism of compounds within a biological system. nih.govmedchemexpress.com This approach uses substrates enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) as tracers to follow the path of atoms through metabolic networks. nih.govnih.gov

To study the biosynthesis of 7-methylhexadecanoic acid, cells or organisms can be cultured in a medium containing a ¹³C-labeled precursor, such as [U-¹³C]-glucose or a specific ¹³C-labeled amino acid. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various intermediates and, ultimately, into newly synthesized fatty acids.

After a period of incubation, the fatty acids are extracted, derivatized (e.g., to FAMEs), and analyzed by MS or NMR. Mass spectrometry can determine the mass isotopologue distribution (MID) of 7-methylhexadecanoic acid, which reveals how many ¹³C atoms have been incorporated into each molecule. This information, when analyzed with metabolic network models, allows for the quantification of the fluxes (i.e., the rates) of the biochemical reactions that contribute to its synthesis. nih.gov This can reveal the origins of the carbon backbone, the precursor for the methyl group (e.g., from S-adenosyl methionine, which can be traced with labeled methionine), and the relative activity of different biosynthetic pathways under various conditions. nih.govmit.edu

| Labeled Precursor | Objective | Analytical Method | Expected Outcome for 7-Methylhexadecanoic Acid |

|---|---|---|---|

| [U-¹³C]-Glucose | Trace carbon backbone synthesis via acetyl-CoA | GC-MS or LC-MS | Detection of multiple ¹³C atoms incorporated, indicating de novo synthesis. The pattern of labeling can reveal elongation cycles. |

| [¹³C-methyl]-Methionine | Identify the source of the methyl group | GC-MS or LC-MS | A specific mass shift corresponding to the incorporation of one ¹³C atom, confirming S-adenosyl methionine as the methyl donor. |

| [1,2-¹³C₂]-Glucose | Elucidate pathways of precursor (acetyl-CoA) formation | GC-MS or LC-MS | Specific labeling patterns in the fatty acid chain that can distinguish between different pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov |

Synthetic Approaches and Biotechnological Production of 7 Methylhexadecanoic Acid and Analogs

Chemical Synthesis Strategies

Chemical synthesis provides a robust platform for producing structurally defined methyl-branched fatty acids, which is crucial for studying their biological roles and developing new applications.

Asymmetric Synthesis of Chiral Methyl-Branched Fatty Acid Stereoisomers

The presence of a methyl group at the 7-position of hexadecanoic acid creates a chiral center, meaning that two stereoisomers, (R)-7-methylhexadecanoic acid and (S)-7-methylhexadecanoic acid, exist. Asymmetric synthesis is a collection of techniques used to selectively produce one of these isomers over the other. Such stereoselective control is vital, as different stereoisomers can exhibit distinct biological activities.

Strategies for the asymmetric synthesis of chiral fatty acids often involve the use of chiral catalysts or starting materials derived from natural sources. For instance, a common approach employs chiral epoxides as building blocks. These can be synthesized using organocatalytic methods and then opened with specific reagents, such as Grignard reagents or through alkynylation, to establish the chiral center with the desired configuration. Another strategy involves the asymmetric alkynylation of an aldehyde, which can set the stereochemistry at the carbon bearing the hydroxyl group, a precursor to the methyl group. These methods allow for the meticulous construction of the carbon chain and the precise placement of the methyl branch, leading to the synthesis of specific stereoisomers of compounds like 13-hydroxy-14-methylhexadecanoic acid, which can be adapted for 7-methylhexadecanoic acid.

The table below summarizes key approaches in asymmetric synthesis applicable to chiral methyl-branched fatty acids.

| Synthetic Strategy | Key Features | Example Application | Reference |

| Organocatalytic Epoxidation | Uses chiral catalysts to create enantiomerically enriched epoxides from alkenes. | Synthesis of chiral terminal epoxides as precursors for various hydroxy fatty acid regioisomers. | |

| Asymmetric Alkynylation | Addition of an alkyne to an aldehyde using a chiral catalyst to create a chiral propargyl alcohol. | A central step in the multi-step synthesis of stereoisomers of hydroxy methyl-branched fatty acids. | |

| Chiral Pool Synthesis | Utilizes readily available enantiopure natural products (e.g., amino acids, sugars) as starting materials. | Preparation of optically pure intermediates for building complex chiral molecules. | |

| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary is temporarily attached to the molecule to direct the stereoselective addition of a methyl group. | Widely used in asymmetric synthesis to control stereochemistry in alkylation reactions. | N/A |

Development of Labeled and Functionalized Derivatives for Research Applications

To investigate the metabolism, distribution, and mechanism of action of 7-methylhexadecanoic acid, researchers require specialized versions of the molecule. Labeled derivatives, which incorporate stable isotopes (e.g., ²H, ¹³C) or radioactive isotopes (e.g., ³H, ¹⁴C), are indispensable for tracking the molecule in biological systems using techniques like mass spectrometry or scintillation counting.

Functionalized derivatives are modified to include specific chemical groups that facilitate detection or interaction studies. For example, a fluorescent tag can be attached to visualize the fatty acid's location within cells using microscopy. Another common modification is the introduction of a group that can be used for "click chemistry," allowing the fatty acid to be easily linked to other molecules, such as proteins or solid supports, for affinity chromatography or proteomics studies. The synthesis of these derivatives often involves modifying the carboxyl group or the terminus of the alkyl chain, where functionalization is less likely to interfere with the biological activity associated with the methyl branch. For instance, the synthesis of picolinyl esters from the fatty acid allows for detailed structural analysis by mass spectrometry.

Microbial and Enzymatic Production Methods

Biotechnological methods leverage the metabolic machinery of microorganisms and the catalytic power of isolated enzymes to produce branched-chain fatty acids. These approaches are often considered "greener" and can be more cost-effective than purely chemical routes, especially for large-scale production.

Exploitation of Microorganisms for Targeted Branched-Chain Fatty Acid Synthesis

Many bacteria naturally produce BCFAs, which are important components of their cell membranes. These fatty acids are typically of the iso or anteiso type, where the methyl branch is located at the second-to-last or third-to-last carbon atom, respectively. The biosynthesis of BCFAs starts with short, branched-chain acyl-CoA primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. These primers are derived from the metabolism of branched-chain amino acids like valine, leucine (B10760876), and isoleucine.

The key steps in bacterial BCFA synthesis are:

Primer Synthesis : Branched-chain α-keto acids, derived from amino acid metabolism, are decarboxylated by the enzyme branched-chain α-keto acid (BCKA) decarboxylase to form the initial primers.

Chain Elongation : The fatty acid synthase (FAS) system then extends these branched primers by sequentially adding two-carbon units from malonyl-CoA, similar to the process for straight-chain fatty acids.

| Microorganism | Metabolic Pathway Feature | Potential for BCFA Production | Reference |

| Bacillus subtilis | Possesses a branched-chain α-keto acid (BCKA) decarboxylase essential for initiating BCFA synthesis. | A well-studied model for understanding and engineering the production of iso and anteiso fatty acids. | |

| Xanthomonas campestris | Links branched-chain amino acid metabolism directly to BCFA synthesis pathways. | The FabH enzyme is highly selective for branched-chain acyl-CoA primers. | |

| Escherichia coli (recombinant) | Can be engineered with genes from other bacteria to produce non-native fatty acids and derivatives. | Used as a host to produce adipic acid from a PCL monomer, demonstrating its versatility for producing specialty acids. |

Enzymatic Acyl Transfer and Biocatalytic Pathways for Fatty Acid Ester Synthesis

Enzymes, acting as biological catalysts, can be used in vitro to perform specific chemical transformations with high selectivity and efficiency under mild conditions. For fatty acids, a particularly important class of reactions is esterification, which involves attaching the fatty acid to an alcohol. This is often done to create fatty acid esters, which have applications as biofuels, lubricants, and food ingredients.

Lipases are a class of enzymes commonly used for this purpose. They can catalyze the esterification of BCFAs with alcohols like glycerol (B35011) to produce structured triacylglycerols. Another important group of enzymes are the alcohol acyltransferases (AATs), which catalyze the condensation of an acyl-CoA with an alcohol to form the corresponding ester.

A biocatalytic pathway, or enzyme cascade, involves using multiple enzymes in a sequence to carry out a multi-step synthesis. This approach mimics the metabolic pathways found in nature. For the production of a 7-methylhexadecanoic acid ester, a hypothetical cascade could involve:

A lipase (B570770) or acyl-CoA synthetase to "activate" the 7-methylhexadecanoic acid.

An alcohol acyltransferase to transfer the activated fatty acid to a desired alcohol.

These enzymatic reactions can be performed with free enzymes in solution or with immobilized enzymes, which are attached to a solid support. Immobilization makes the enzymes more stable and allows them to be easily recovered and reused, which is a significant advantage for industrial processes.

Future Research Directions and Unanswered Questions

Discovery and Characterization of Novel Enzymes in Methyl-Branched Fatty Acid Pathways

The biosynthesis of methyl-branched fatty acids (BCFAs) like 7-methylhexadecanoic acid is a complex process involving a suite of specialized enzymes. While the general framework of fatty acid synthesis is well-established, the specific enzymes responsible for introducing methyl branches at various positions along the acyl chain remain a fertile ground for discovery.

Future research will prioritize the identification and characterization of novel enzymes, particularly fatty acid methyltransferases, that play a pivotal role in the biosynthesis of 7-methylhexadecanoic acid. nih.gov The current understanding points to the promiscuity of fatty acid synthase (FASN) in utilizing methylmalonyl-CoA, in addition to malonyl-CoA, to introduce methyl branches. nih.govresearchgate.netportlandpress.com However, the precise mechanisms that dictate the position of this methylation, specifically at the C7 position, are not fully understood.

Key research questions that will be addressed include:

What are the specific methyltransferases or unique domains within fatty acid synthase complexes that are responsible for the 7-methylation of the hexadecanoyl chain?

How is the activity of these enzymes regulated to control the abundance and positioning of the methyl branch?

Are there novel elongases or desaturases that show substrate preference for 7-methylhexadecanoic acid, further modifying it into other bioactive lipids?

Bioinformatic approaches, including genome mining and sequence similarity network analysis, will be instrumental in identifying candidate genes encoding these novel enzymes. nih.gov Subsequent heterologous expression and in vitro biochemical assays will be crucial for confirming their enzymatic activity and substrate specificity. researchgate.net

| Enzyme Class | Potential Role in 7-Methylhexadecanoic Acid Biosynthesis |

| Fatty Acid Synthase (FAS) | Incorporation of methylmalonyl-CoA to introduce the methyl branch. nih.govresearchgate.net |

| Methyltransferases | Specific methylation of the fatty acid chain at the C7 position. nih.gov |

| Elongases | Chain elongation of shorter methyl-branched precursors. |

| Desaturases | Introduction of double bonds into the 7-methylhexadecanoyl chain. |

In-depth Exploration of Isomer-Specific Biological Functions and Interactions

The precise positioning of the methyl group on the fatty acid backbone can dramatically influence its physicochemical properties and, consequently, its biological function. researchgate.net Isomers of other fatty acids have been shown to exhibit distinct biological activities, and it is highly probable that the same holds true for 7-methylhexadecanoic acid and its various positional isomers. nih.govbcu.ac.uk

A critical area of future investigation will be the elucidation of the isomer-specific biological functions of 7-methylhexadecanoic acid. This will involve comparative studies of different methylhexadecanoic acid isomers to understand how the location of the methyl group impacts their incorporation into complex lipids, their signaling roles, and their interactions with proteins and receptors. mdpi.com

Research in this area will focus on:

Membrane Dynamics: How does the presence of 7-methylhexadecanoic acid, compared to other isomers like iso- and anteiso-heptadecanoic acid, affect membrane fluidity, thickness, and the formation of lipid rafts? portlandpress.com

Cell Signaling: Do different isomers of methylhexadecanoic acid act as signaling molecules with unique downstream effects on cellular pathways?

Protein Interactions: Are there specific proteins, such as receptors or enzymes, that exhibit preferential binding or activity towards the 7-methyl isomer?

The synthesis of pure isomers of methylhexadecanoic acid will be a prerequisite for these studies, enabling researchers to conduct controlled experiments in cell culture and animal models. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of Branched-Chain Lipidomes

To gain a holistic view of the roles of 7-methylhexadecanoic acid in biological systems, future research will increasingly rely on the integration of multiple 'omics' datasets. thermofisher.com This systems biology approach, combining genomics, transcriptomics, proteomics, and lipidomics, will be essential for constructing a comprehensive picture of the branched-chain lipidome and its regulation. researchgate.netnih.govresearchgate.netresearchgate.net

By integrating these diverse datasets, researchers can:

Identify the genetic and environmental factors that regulate the biosynthesis and metabolism of 7-methylhexadecanoic acid. nih.gov

Uncover novel correlations between the levels of 7-methylhexadecanoic acid and the expression of specific genes and proteins.

Elucidate the metabolic pathways in which 7-methylhexadecanoic acid and its derivatives are involved. longdom.org

Discover potential biomarkers for diseases associated with altered branched-chain fatty acid metabolism. mdpi.commdpi.com

Advanced bioinformatics and computational modeling will be indispensable for analyzing and interpreting these large and complex datasets, ultimately leading to predictive models of branched-chain fatty acid function in health and disease. researchgate.net

| Omics Approach | Contribution to Understanding 7-Methylhexadecanoic Acid |

| Genomics | Identification of genes involved in biosynthesis and metabolism. nih.gov |

| Transcriptomics | Analysis of gene expression patterns related to 7-methylhexadecanoic acid levels. |

| Proteomics | Identification of proteins that interact with or are regulated by 7-methylhexadecanoic acid. |

| Lipidomics | Comprehensive profiling of the entire branched-chain lipidome. nih.gov |

Development of Advanced Analytical Tools for High-Throughput and In Vivo Characterization

Progress in understanding the nuances of 7-methylhexadecanoic acid is intrinsically linked to the development of more powerful analytical tools. Current methods, such as gas chromatography-mass spectrometry (GC-MS), are effective but can be time-consuming and may not be suitable for high-throughput screening or in vivo analysis. nih.govresearchgate.net

The future of 7-methylhexadecanoic acid research will see the development and application of:

High-Throughput Screening Methods: The development of rapid and sensitive high-throughput screening assays will be crucial for identifying novel enzymes and for screening compound libraries for modulators of 7-methylhexadecanoic acid metabolism. cabbi.bioillinois.eduresearchgate.net

Advanced Mass Spectrometry Techniques: Innovations in mass spectrometry, including improved ionization techniques and high-resolution analyzers, will enable more sensitive and specific detection and quantification of 7-methylhexadecanoic acid and its isomers in complex biological samples. rsc.org

In Vivo Imaging Techniques: A major frontier is the development of non-invasive imaging techniques that can visualize the spatial and temporal distribution of 7-methylhexadecanoic acid within living organisms. Mass spectrometry imaging (MSI) is a promising ex vivo technique that can map the distribution of lipids in tissue sections, and future advancements may pave the way for in vivo applications. nih.govmanchester.ac.ukmaastrichtuniversity.nlnih.gov

These technological advancements will provide unprecedented insights into the dynamic processes involving 7-methylhexadecanoic acid, from its synthesis and transport to its ultimate functional roles within the cellular landscape.

Q & A

Q. What are the best practices for reporting negative or inconclusive results in studies involving 7-methylhexadecanoic acid?

- Methodological Answer : Publish in journals supporting "negative results" sections or preprint platforms. Include raw data, instrument settings, and statistical power calculations to contextualize findings. Reference prior conflicting studies to highlight knowledge gaps and justify the need for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.